molecular formula C17H14F2N2O2 B2361969 N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide CAS No. 1795294-17-5

N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide

Cat. No.: B2361969
CAS No.: 1795294-17-5
M. Wt: 316.308
InChI Key: SCRKQOHCUZUBDT-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide is a complex organic compound characterized by the presence of cyano, difluorophenyl, and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide typically involves the reaction of 2,4-difluorobenzyl cyanide with 4-hydroxyphenylpropanoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide is unique due to the presence of both cyano and hydroxy groups, which confer distinct reactivity and potential biological activity. The difluorophenyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c18-12-4-7-14(15(19)9-12)16(10-20)21-17(23)8-3-11-1-5-13(22)6-2-11/h1-2,4-7,9,16,22H,3,8H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRKQOHCUZUBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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